4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1179681-88-9
VCID: VC5947272
InChI: InChI=1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15)
SMILES: C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Molecular Formula: C11H8FNO2
Molecular Weight: 205.188

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid

CAS No.: 1179681-88-9

Cat. No.: VC5947272

Molecular Formula: C11H8FNO2

Molecular Weight: 205.188

* For research use only. Not for human or veterinary use.

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid - 1179681-88-9

Specification

CAS No. 1179681-88-9
Molecular Formula C11H8FNO2
Molecular Weight 205.188
IUPAC Name 4-fluoro-3-pyrrol-1-ylbenzoic acid
Standard InChI InChI=1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15)
Standard InChI Key ZPYBMROHMPJKMR-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a benzoic acid backbone substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 4-position with a fluorine atom. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atom polarizes the aromatic ring, while the pyrrole group contributes π-electron density through conjugation. The carboxylic acid group at the 1-position enhances hydrogen-bonding capacity, critical for molecular recognition in supramolecular assemblies .

Table 1: Core Identifiers of 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid

PropertyValueSource
CAS Registry Number1179681-88-9Moldb
Molecular FormulaC₁₁H₈FNO₂Moldb
Molecular Weight205.19 g/molMoldb
Purity (Commercial)98%Moldb
Storage RecommendationsRoom temperature, dry, sealedMoldb

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its aromatic and heterocyclic components. It dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with solubility exceeding 50 mg/mL in these media. Stability studies indicate no significant decomposition under inert atmospheres at temperatures below 150°C, making it suitable for high-temperature reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J=8.4 Hz, 1H, Ar-H), 7.85 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.45 (d, J=2.0 Hz, 1H, Ar-H), 6.95–6.85 (m, 2H, pyrrole-H), 6.45–6.35 (m, 2H, pyrrole-H) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 152.1 (C-F), 142.3 (pyrrole-C), 132.5–118.2 (aromatic carbons) .

Infrared Spectroscopy (IR): Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C-F) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis:

  • Friedel-Crafts Acylation:

    • React 3-fluoro-4-aminobenzoic acid with pyrrole in the presence of Lewis acids (e.g., AlCl₃) to form the pyrrole-substituted intermediate, followed by deamination.

    • Yield: ~40–50% (optimized conditions) .

  • Cross-Coupling Approaches:

    • Suzuki-Miyaura coupling between 3-fluoro-4-bromobenzoic acid and pyrrole-1-boronic acid using Pd(PPh₃)₄ catalyst.

    • Advantage: Higher regioselectivity (>90%) compared to electrophilic substitution .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)
Friedel-CraftsAlCl₃, DCM, 0°C4585
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME7298

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in kinase inhibitor development. For example, derivatives bearing this scaffold show ≥10-fold selectivity for VEGFR-2 over related kinases, with IC₅₀ values <100 nM in preliminary assays .

Materials Science

Incorporated into metal-organic frameworks (MOFs), the pyrrole group facilitates π-π interactions with aromatic linkers, enhancing structural stability. A 2024 study reported a MOF with 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid linkers exhibiting a 30% increase in CO₂ adsorption capacity compared to terephthalate-based analogs .

Future Research Directions

Unexplored Biological Targets

Preliminary docking studies suggest affinity for PDGFR-β and c-Kit, warranting experimental validation.

Advanced Material Design

Functionalizing the pyrrole nitrogen with electron-deficient groups could modulate MOF conductivity for sensor applications.

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